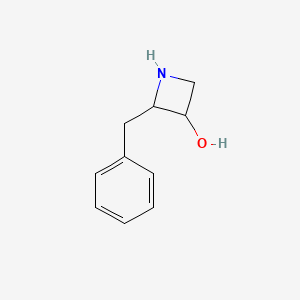
2-Benzylazetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylazetidin-3-ol is a four-membered heterocyclic compound containing an azetidine ring with a benzyl group attached to the nitrogen atom and a hydroxyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with epichlorohydrin, followed by cyclization under basic conditions to form the azetidine ring . Another approach involves the reduction of 2-benzylazetidin-3-one using suitable reducing agents .
Industrial Production Methods: Industrial production of this compound often employs optimized processes to ensure high yield and purity. For instance, the use of microwave irradiation and solid support like alumina can enhance the efficiency of the synthesis . Additionally, the process may involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic applications .
Wissenschaftliche Forschungsanwendungen
2-Benzylazetidin-3-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Benzylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Vergleich Mit ähnlichen Verbindungen
Azetidine: A simpler four-membered ring without the benzyl and hydroxyl groups.
2-Benzylazetidin-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
N-Benzylaziridine: A three-membered ring with a benzyl group attached to the nitrogen atom.
Uniqueness: 2-Benzylazetidin-3-ol is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-benzylazetidin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-10-7-11-9(10)6-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
InChI-Schlüssel |
VFQNQULRXOQWEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(N1)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















